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molecular formula C16H20N2O3S B8532725 N-(3-tert-Butyl-1,2-thiazol-5-yl)-2,6-dimethoxybenzamide CAS No. 82559-62-4

N-(3-tert-Butyl-1,2-thiazol-5-yl)-2,6-dimethoxybenzamide

Cat. No. B8532725
M. Wt: 320.4 g/mol
InChI Key: CRWNNQLMVILNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515625

Procedure details

A solution of the 5-amino-isothiazole and 1.1 g of 2,6-dimethoxybenzoyl chloride in 50 ml of toluene was heated at reflux for two hours, during which time a precipitate formed. The precipitate was collected by filtration and dried to give 340 mg of N-[3-(1,1-dimethylethyl)-5-isothiazolyl]-2,6-dimethoxybenzamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][N:5]=[CH:4][CH:3]=1.[CH3:7][O:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[C:10]=1[C:11](Cl)=[O:12]>C1(C)C=CC=CC=1>[CH3:9][C:10]([C:4]1[CH:3]=[C:2]([NH:1][C:11](=[O:12])[C:10]2[C:9]([O:8][CH3:7])=[CH:17][CH:16]=[CH:15][C:14]=2[O:18][CH3:19])[S:6][N:5]=1)([CH3:14])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=NS1
Name
Quantity
1.1 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C(=CC=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours, during which time a precipitate
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=NSC(=C1)NC(C1=C(C=CC=C1OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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